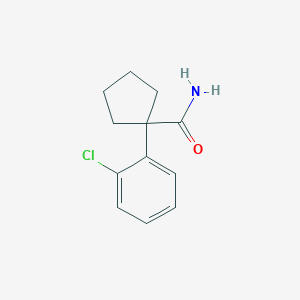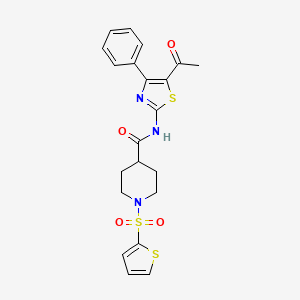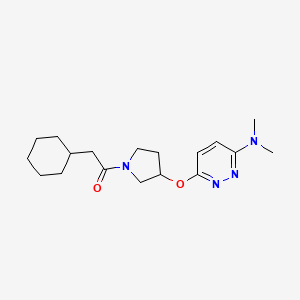
2-(2-amino-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(5-fluoro-2-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aminopyrimidines are a class of pyrimidines that are substituted by at least one amino group . They are molecular entities capable of accepting a hydron from a donor (Brønsted acid) .
Molecular Structure Analysis
The molecular structure of a compound determines its properties and reactivity. For a similar compound, 4-METHYL-6-OXO-6H-BENZO[C]CHROMEN-3-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}-3, the molecular weight is 541.993 .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. For a similar compound, 4-METHYL-6-OXO-6H-BENZO[C]CHROMEN-3-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}-3, the linear formula is C31H24ClNO6 .Aplicaciones Científicas De Investigación
Stereochemistry and Pharmacological Profile Improvement
A study discusses the stereochemistry of phenylpiracetam and its derivatives, emphasizing the relationship between stereocenters' configurations and biological properties. This research highlights the importance of enantiomerically pure compounds for enhancing pharmacological profiles, suggesting a similar interest in the stereochemistry of compounds like "2-[2-amino-4-methyl-6-oxo-1(6H)-pyrimidinyl]-N1-(5-fluoro-2-methylphenyl)acetamide" for potential therapeutic applications (Veinberg et al., 2015).
Contributions to Cancer Treatment
Research on fluorinated pyrimidines outlines their role in treating cancer, with 5-Fluorouracil being a primary example. This review suggests that the structural and chemical properties of fluorinated compounds, similar to the one , are crucial for their antitumor activity. Such compounds disrupt nucleic acid synthesis and function, offering pathways for cancer treatment advancements (Gmeiner, 2020).
Synthesis and Pharmacological Activities
A review focusing on piracetam and its derivatives, including their synthesis and biological activities, underscores the broad therapeutic potential of such compounds. They exhibit promising effects in managing and treating various diseases, hinting at the diverse applications of similar compounds in enhancing cognitive functions and treating central nervous system disorders (Dhama et al., 2021).
Environmental and Biological Degradation Studies
Insights into the degradation of acetaminophen by advanced oxidation processes shed light on the fate of similar compounds in the environment and biological systems. This research highlights the importance of understanding the degradation pathways and biotoxicity of pharmaceutical compounds, which can inform the safe and effective use of new drugs (Qutob et al., 2022).
Methodological Advances in Synthesis
A practical synthesis approach for a related compound, 2-Fluoro-4-bromobiphenyl, illustrates the ongoing development of efficient and scalable synthetic routes. This research could provide a foundation for the synthesis of "2-[2-amino-4-methyl-6-oxo-1(6H)-pyrimidinyl]-N1-(5-fluoro-2-methylphenyl)acetamide," enabling its broader exploration in pharmacological studies (Qiu et al., 2009).
Propiedades
IUPAC Name |
2-(2-amino-4-methyl-6-oxopyrimidin-1-yl)-N-(5-fluoro-2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN4O2/c1-8-3-4-10(15)6-11(8)18-12(20)7-19-13(21)5-9(2)17-14(19)16/h3-6H,7H2,1-2H3,(H2,16,17)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHGGCBDILAVOFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC(=O)CN2C(=O)C=C(N=C2N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-cyclohexyl-N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide](/img/structure/B2798142.png)
![2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2798143.png)

![1-Oxa-3,9-diazaspiro[5.5]undecan-2-one hydrochloride](/img/structure/B2798145.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2798146.png)
![N-[(2Z)-5,6-dimethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5-nitrofuran-2-carboxamide](/img/structure/B2798148.png)

![N-(7,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-hydroxybenzenecarboxamide](/img/structure/B2798151.png)

![N-(4-{[(4-chlorophenyl)sulfanyl]methyl}phenyl)-2,6-difluorobenzenecarboxamide](/img/structure/B2798158.png)
![2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2-nitrophenyl)acetamide](/img/structure/B2798159.png)
